molecular formula C11H15NOS B098314 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol CAS No. 16763-44-3

2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol

Cat. No. B098314
CAS RN: 16763-44-3
M. Wt: 209.31 g/mol
InChI Key: NPFRGGNPCMCMLK-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol, also known as etophenol, is a synthetic compound that belongs to the class of thiazolidine derivatives. It is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Etophenol is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It has been used to study the effects of antioxidants, anti-inflammatory agents, and other compounds on various biochemical pathways. Etophenol is also used in the development of new drugs and therapies.

Mechanism of Action

Etophenol acts as a scavenger of free radicals and reactive oxygen species (ROS). It also inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the biosynthesis of prostaglandins and leukotrienes, respectively. Etophenol has been shown to have anti-inflammatory, antioxidant, and antitumor properties.
Biochemical and Physiological Effects:
Etophenol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of ROS, which can cause oxidative damage to cells and tissues. Etophenol also reduces the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol has been shown to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Etophenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and is relatively inexpensive. However, 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. In addition, 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol can interfere with some assays, such as those that rely on the production of ROS.

Future Directions

For the use of 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol in scientific research include the development of new drugs and therapies, the study of the effects of various compounds on the production of ROS and pro-inflammatory cytokines, and the development of new assays for the detection of free radicals and ROS.

Synthesis Methods

Etophenol can be synthesized by the reaction of 2-mercaptoacetophenone with ethyl bromoacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrazine hydrate to yield 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol. The purity of 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol can be improved by recrystallization from ethanol.

properties

CAS RN

16763-44-3

Product Name

2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-(2-ethyl-1,3-thiazolidin-2-yl)phenol

InChI

InChI=1S/C11H15NOS/c1-2-11(12-7-8-14-11)9-5-3-4-6-10(9)13/h3-6,12-13H,2,7-8H2,1H3

InChI Key

NPFRGGNPCMCMLK-UHFFFAOYSA-N

SMILES

CCC1(NCCS1)C2=CC=CC=C2O

Canonical SMILES

CCC1(NCCS1)C2=CC=CC=C2O

synonyms

2-(2-Ethyl-2-thiazolidinyl)phenol

Origin of Product

United States

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